1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde

Description

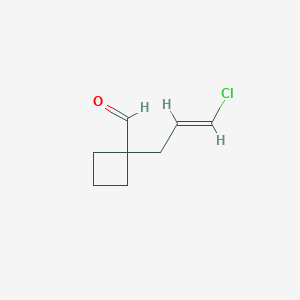

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group and a 3-chloroprop-2-en-1-yl substituent at the same carbon.

Properties

Molecular Formula |

C8H11ClO |

|---|---|

Molecular Weight |

158.62 g/mol |

IUPAC Name |

1-[(E)-3-chloroprop-2-enyl]cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C8H11ClO/c9-6-2-5-8(7-10)3-1-4-8/h2,6-7H,1,3-5H2/b6-2+ |

InChI Key |

CFUWKKKRQJNJTI-QHHAFSJGSA-N |

Isomeric SMILES |

C1CC(C1)(C/C=C/Cl)C=O |

Canonical SMILES |

C1CC(C1)(CC=CCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarbinol with thionyl chloride to form cyclobutyl chloride, which is then reacted with allyl chloride in the presence of a base to yield the desired compound. The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Catalysts: Bases such as potassium carbonate or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

Substitution: Nucleophiles like ammonia or thiols in the presence of a base

Major Products Formed:

Oxidation: 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carboxylic acid

Reduction: 1-(3-Chloroprop-2-en-1-yl)cyclobutan-1-ol

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s distinguishing feature is its 3-chloroprop-2-en-1-yl substituent, which combines a chlorine atom with an allylic system. This contrasts with analogs bearing substituents such as aromatic naphthyl, polar oxolanyl (tetrahydrofuran), or aliphatic methylbutenyl groups. Key structural differences include:

- Electron-withdrawing vs. electron-donating groups : The chloro substituent enhances electrophilicity compared to the methylbutenyl group () or the electron-rich oxolanyl ring ().

- Aromaticity vs. aliphatic chains : The naphthalen-2-yl group () introduces aromatic bulk, which may hinder solubility in polar solvents.

Physicochemical Properties

- Molecular weight : The target compound (inferred MW 158.63) bridges the gap between oxolanyl (154.21) and naphthyl (197.10) derivatives.

- Polarity : The oxolanyl derivative’s ether oxygen () increases polarity, enhancing solubility in polar solvents. The chloro group in the target compound may similarly improve solubility in aprotic solvents.

Biological Activity

1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of cyclobutane compounds often possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that structural modifications can enhance activity against pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds have revealed promising results. The mechanism typically involves the induction of apoptosis in cancer cells, which may be mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 20 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 25 |

| 20 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.